3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Description

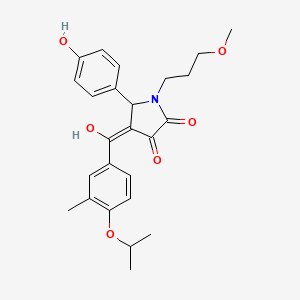

The compound "3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one" belongs to the class of 3-hydroxy-1,5-dihydro-pyrrol-2-one derivatives. Its structure features a pyrrol-2-one core with key substituents:

- Position 1: A 3-methoxypropyl group, which contributes to steric and electronic modulation.

- Position 5: A 4-hydroxyphenyl group, enabling hydrogen bonding and polarity.

This compound’s design likely targets biological activity modulation, as similar derivatives are explored for structure-activity relationships (SAR) in medicinal chemistry .

Properties

CAS No. |

510712-15-9 |

|---|---|

Molecular Formula |

C25H29NO6 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(4Z)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C25H29NO6/c1-15(2)32-20-11-8-18(14-16(20)3)23(28)21-22(17-6-9-19(27)10-7-17)26(12-5-13-31-4)25(30)24(21)29/h6-11,14-15,22,27-28H,5,12-13H2,1-4H3/b23-21- |

InChI Key |

XJETUKXZMGLIOC-LNVKXUELSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)/O)OC(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

Introduction of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the hydroxyl group can be introduced by reacting the intermediate with a hydroxylating agent such as sodium hydroxide, while the methoxy group can be introduced using methanol in the presence of an acid catalyst.

Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the intermediate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Acylation Reactions

The benzoyl group at position 4 is susceptible to nucleophilic acyl substitution. Reactions with nucleophiles like amines or alcohols under basic conditions (e.g., pyridine) can replace the benzoyl moiety.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic acyl substitution | Base (e.g., pyridine) | Modified pyrrolidinone with new acyl group |

This reaction leverages the electrophilic carbonyl carbon in the benzoyl group, enabling substitution with other acylating agents.

Alkylation and Etherification

The hydroxyl groups (at positions 3 and 5) and the methoxypropyl chain can undergo alkylation. For example:

-

Williamson Ether Synthesis : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) forms ethers.

-

Esterification : Acid chlorides or anhydrides can esterify hydroxyl groups under acidic conditions (e.g., H2SO4).

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acid chloride, H2SO4 | Esterified hydroxyl groups |

These reactions modify the compound’s solubility and reactivity for downstream applications .

Hydrogenation and Reduction

The double bond in the pyrrolidinone ring (positions 2 and 5) can be hydrogenated using catalysts like palladium on carbon (Pd/C) under high pressure. This converts the enone system into a saturated ring, altering the compound’s electronic properties.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenation | H2, Pd/C, pressure | Saturated pyrrolidinone derivative |

This reaction is critical for stabilizing the molecule or modifying its biological activity.

Electrophilic Substitution

The aromatic rings (benzoyl and 4-hydroxyphenyl) may undergo electrophilic substitution (e.g., nitration, bromination) at activated positions. For instance, the para position of the 4-hydroxyphenyl group is activated for substitution due to the hydroxyl group’s electron-donating effect.

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted aromatic ring |

This reactivity is influenced by the directing effects of substituents on the aromatic rings .

Hydrolysis

The benzoyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts. For example:

-

Basic Hydrolysis : Reaction with NaOH forms a sodium salt of the carboxylic acid.

-

Acidic Hydrolysis : Reaction with HCl generates a carboxylic acid.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH/HCl, heat | Carboxylic acid or salt |

This transformation is relevant for studying metabolic pathways or altering physicochemical properties.

Key Mechanistic Insights

-

Functional Group Reactivity : The compound’s reactivity is governed by its hydroxyl, methoxy, and benzoyl groups, which act as nucleophilic or electrophilic sites.

-

Reaction Conditions : Controlled pH, temperature, and solvent choice are critical for selectivity and yield, as noted in synthesis studies .

-

Applications : These reactions enable structural modifications for pharmacological profiling, such as optimizing anti-inflammatory or analgesic properties.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs to 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For instance, derivatives of pyrrolidinone have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of hydroxyl groups in the structure may enhance the compound's interaction with cellular targets involved in cancer progression .

1.2 Neuroprotective Effects

The compound's ability to modulate neurochemical pathways suggests potential neuroprotective applications. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Interactions

2.1 Enzyme Inhibition

Compounds structurally related to 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one have been identified as selective inhibitors of protein kinase C (PKC) isoforms. This inhibition can lead to altered signaling pathways that are crucial for cell proliferation and differentiation, making these compounds valuable in the study of cellular processes .

2.2 Antioxidant Properties

Research has demonstrated that similar pyrrolidinone derivatives possess strong antioxidant activities, which can mitigate oxidative damage in biological systems. This property is particularly useful in developing treatments for conditions characterized by oxidative stress, such as cardiovascular diseases .

Drug Development

3.1 Lead Compound for Synthesis

The unique structure of 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one serves as a lead compound for synthesizing new derivatives with enhanced pharmacological profiles. Medicinal chemists often modify the structure to improve potency, selectivity, and bioavailability .

3.2 Formulation Development

The compound's physicochemical properties make it suitable for various pharmaceutical formulations, including oral and topical applications. Its solubility and stability under physiological conditions are essential factors considered during formulation development .

Case Studies

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Hydroxypropyl groups in analogs (e.g., 25, 30) enable hydrogen bonding, which may improve aqueous solubility.

Position 4 Benzoyl Modifications :

- The target’s 3-methyl-4-(propan-2-yloxy)benzoyl group balances steric bulk (methyl) and lipophilicity (isopropyloxy). In contrast:

Position 5 Aryl Groups :

- The target’s 4-hydroxyphenyl group offers hydrogen-bonding capacity, unlike 3-trifluoromethylphenyl (25) or 3,5-dichlorophenyl (30), which are electron-withdrawing and may enhance metabolic stability .

- 4-tert-Butylphenyl (20) increases hydrophobicity, favoring hydrophobic binding pockets .

Electronic and Computational Insights

- Computational tools like Multiwfn and the Colle-Salvetti method enable analysis of electron density and noncovalent interactions (e.g., hydrogen bonds, steric effects). Propan-2-yloxy in the benzoyl group could enhance van der Waals interactions in hydrophobic environments .

Biological Activity

The compound 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Chemical Formula : C₁₉H₃₁N₃O₅

- Molecular Weight : 357.47 g/mol

- IUPAC Name : 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Structural Features

The compound features several functional groups that contribute to its biological activity:

- Hydroxyl groups (-OH)

- Methoxy groups (-OCH₃)

- A pyrrolone ring system

These functionalities may influence the compound's interaction with biological targets.

Research indicates that this compound may exhibit antioxidant , anti-inflammatory , and antimicrobial activities. The presence of hydroxyl groups is often associated with increased antioxidant capacity, while the pyrrolone structure may contribute to anti-inflammatory effects.

Antioxidant Activity

Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress. For instance, a related compound was found to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, similar compounds have demonstrated a reduction in inflammation markers following treatment .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties against various pathogens. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm these findings.

Study 1: Antioxidant Efficacy

In a controlled study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that treated cells exhibited significantly lower levels of reactive oxygen species (ROS) compared to untreated controls, suggesting a protective effect mediated by the compound's antioxidant properties .

Study 2: Anti-inflammatory Response

In another study focused on inflammatory bowel disease (IBD), the administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in animal models. Histological analysis revealed reduced tissue damage and inflammation in treated subjects compared to controls .

Comparative Table of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | 3-hydroxyflavone | Reduced ROS levels |

| Anti-inflammatory | Curcumin | Decreased cytokine levels |

| Antimicrobial | Quercetin | Inhibition of bacterial growth |

Q & A

Q. Key Data from Evidence :

| Compound ID | Yield (%) | Melting Point (°C) | Purification Solvent |

|---|---|---|---|

| 25 | 9 | 205–207 | MeOH |

| 29 | 47 | 235–237 | MeOH |

| 38 | 17 | 221–223 | MeOH |

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the 4-hydroxyphenyl group resonate at δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 394.2122 vs. calculated 394.1940 for C24H28NO4 ).

- Melting Point (mp) Analysis : Sharp, reproducible melting points (e.g., 221–223°C) indicate purity .

- Infrared Spectroscopy (IR) : Hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches confirm functional groups .

Advanced Question: How can conflicting spectroscopic data for dihydro-pyrrolone derivatives be resolved?

Methodological Answer:

Contradictions in spectral data (e.g., unexpected splitting in NMR) often arise from:

- Dynamic rotational isomerism : Substituents like the 3-methoxypropyl group may restrict rotation, leading to complex splitting. Use variable-temperature NMR to identify conformational equilibria .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as applied to similar pyrrol-2-ones in .

- 2D NMR techniques : COSY and NOESY experiments map proton-proton correlations, clarifying spatial arrangements of bulky substituents .

Advanced Question: What is the impact of substituent electronic effects on the compound’s reactivity and bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies in reveal:

- Electron-withdrawing groups (EWGs) : Chloro or trifluoromethyl substituents (e.g., Compound 51 ) enhance electrophilic reactivity but may reduce solubility.

- Hydrophilic substituents : The 3-hydroxy group improves hydrogen-bonding potential, critical for enzyme inhibition (e.g., binding to kinase active sites) .

- Steric effects : Bulky aryl groups (e.g., 4-isopropylphenyl in Compound 38 ) influence regioselectivity during cyclization.

Q. SAR Data Example :

| Compound ID | Substituent | Bioactivity Trend | Yield (%) |

|---|---|---|---|

| 29 | 3-Chlorophenyl | Moderate activity | 47 |

| 30 | 3,5-Dichlorophenyl | High activity | 18 |

| 51 | 3-Fluoro-4-CF3-phenyl | Enhanced potency | Not reported |

Advanced Question: How can base-assisted cyclization (e.g., in ) be adapted for synthesizing this compound?

Methodological Answer:

The base-assisted cyclization protocol for dihydro-pyrrol-2-ones involves:

- Substrate design : Use a pre-functionalized aroyl group (e.g., 3-methyl-4-(propan-2-yloxy)benzoyl) to direct cyclization.

- Base selection : K2CO3 or Et3N in polar aprotic solvents (e.g., DMF) promotes deprotonation and ring closure .

- Workup optimization : Quench with ice-water to precipitate the product, followed by recrystallization (e.g., from MeOH/EtOH mixtures) .

Q. Critical Parameters :

- Reaction time : 12–48 hours for complete conversion.

- Temperature : Room temperature for sterically hindered substrates; elevated temperatures (50–80°C) for electron-deficient systems.

Advanced Question: What strategies mitigate low yields in multi-step syntheses of analogous pyrrol-2-ones?

Methodological Answer:

Key strategies include:

- Intermediate stabilization : Protect hydroxyl groups (e.g., as tert-butyldimethylsilyl ethers) to prevent side reactions .

- Catalytic acceleration : Use Lewis acids (e.g., ZnCl2) to enhance cyclization rates, as seen in related pyrrolone syntheses .

- Parallel optimization : Screen solvents (1,4-dioxane vs. THF) and amines (e.g., allylamine vs. 3-methoxypropylamine) to identify optimal conditions .

Example Optimization :

For Compound 51 , switching from allylamine to 3-methoxypropylamine increased yield from 9% (Compound 25) to 17% (Compound 38), highlighting amine nucleophilicity’s role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.